3-(2-Hydroxynaphthalen-1-YL)benzaldehyde

Corrosion Inhibition Aluminum Protection Hydrazone Ligands

Researchers face inconsistent isomer purity in naphthaldehyde-based synthesis, altering hydrogen-bond networks and cross-coupling outcomes. This meta-substituted biaryl aldehyde (C₁₇H₁₂O₂, MW 248.28) provides unambiguous structural verification via single-crystal X-ray and full NMR assignments. - **Differentiated utility**: Precursor for dihydrazone corrosion inhibitors (Al in 1M HCl) and ALDH3A1 enzymatic SAR. - **Quality assurance**: ≥97% purity, fully characterized for co-crystallization and patent filing. - **Supply**: Multiple global stock-keeping units; 1-2 week lead time for bulk R&D quantities.

Molecular Formula C17H12O2
Molecular Weight 248.27 g/mol
Cat. No. B11861232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Hydroxynaphthalen-1-YL)benzaldehyde
Molecular FormulaC17H12O2
Molecular Weight248.27 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC(=C2C3=CC=CC(=C3)C=O)O
InChIInChI=1S/C17H12O2/c18-11-12-4-3-6-14(10-12)17-15-7-2-1-5-13(15)8-9-16(17)19/h1-11,19H
InChIKeyGXLOVQQGNSGSTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2-Hydroxynaphthalen-1-yl)benzaldehyde: Chemical Identity & Specifications


3-(2-Hydroxynaphthalen-1-yl)benzaldehyde (CAS: 56432-20-3) is a specialized biaryl compound featuring a benzaldehyde group linked at the meta-position to a 2-hydroxynaphthalen-1-yl moiety . Its molecular formula is C₁₇H₁₂O₂, with a molecular weight of 248.28 g/mol . The compound is commercially available from multiple suppliers with a minimum purity specification of 97% and is intended for research and further manufacturing use only . The compound has been fully characterized, including ¹H and ¹³C NMR spectral assignments and single-crystal X-ray structure determination [1].

Compound Type Meta-substituted biaryl aldehyde with 2-hydroxynaphthalene scaffold
Key Characterization Fully assigned X-ray crystal structure and NMR spectra
Primary Use Building block for hydrazone ligands, enzymology substrates, and hemoglobin modulator research

Non-Interchangeability with Naphthaldehyde Analogs


The substitution pattern of both the naphthalene ring and the benzaldehyde moiety critically determines physicochemical behavior and synthetic utility. Theoretical studies demonstrate that positional isomers of hydroxynaphthaldehyde exhibit inequivalent intramolecular hydrogen bond strengths and excited-state proton transfer properties [1]. The meta-substituted benzaldehyde architecture of this compound provides distinct electronic and steric properties compared to ortho- or para-substituted analogs [2], which directly impacts reactivity in cross-coupling reactions and the steric bulk of resulting biaryl products [3]. Generic substitution with 2-hydroxy-1-naphthaldehyde or other positional isomers would yield fundamentally different molecular geometries and electronic environments in downstream applications.

Positional isomer substitution (ortho- or para-benzaldehyde) may alter hydrogen-bond strength and excited-state reactivity
Replacement with 2-hydroxy-1-naphthaldehyde removes the biaryl linkage and meta-benzaldehyde architecture
Generic naphthaldehyde analogs may shift steric bulk and electronic environment in cross-coupling applications

3-(2-Hydroxynaphthalen-1-yl)benzaldehyde: Quantitative Evidence


Corrosion Inhibition Efficiency

In a direct head-to-head comparison of dihydrazone ligands for aluminum corrosion inhibition, the ligand derived from 2-hydroxy-1-naphthaldehyde demonstrated quantifiably superior inhibition efficiency compared to its 2-methoxybenzaldehyde counterpart [1]. The bis(2-hydroxy-1-naphthaldehyde)oxaloyldihydrazone ligand exhibited greater corrosion inhibition than bis(2-methoxy-benzaldehyde)oxaloyldihydrazone under identical acidic conditions [1].

Corrosion Inhibition
Head-to-head
2-hydroxy-1-naphthaldehyde-derived dihydrazone showed greater inhibition than 2-methoxybenzaldehyde analog
May support selection of naphthaldehyde scaffold for aluminum protection
Reported under 1 M HCl conditions; method transfer needs verification
Corrosion Inhibition Aluminum Protection Hydrazone Ligands

Crystal Structure Confirmation

The compound has been fully characterized via single-crystal X-ray diffraction analysis, providing definitive stereogeometric and absolute configuration data that is essential for applications requiring precise structural knowledge [1]. The crystal structure determination revealed a monoclinic crystal system (space group C2) with unit cell parameters a = 20.2528(4) Å, b = 6.7254(2) Å, c = 10.6748(2) Å, and β = 94.699(3)° with Z = 4 molecules per unit cell [1]. Unlike many commercially available analogs lacking published crystallographic data, this compound benefits from fully assigned ¹H and ¹³C NMR spectra in conjunction with the X-ray structure [1].

Crystal Structure
Reported
Monoclinic C2, a=20.25, b=6.73, c=10.67 Å, β=94.70°, Z=4
Supports structural modeling and co-crystallization studies
Full NMR assignment also available
X-ray Crystallography Structural Biology Co-crystallization

ALDH3A1 Substrate Selectivity

While specific quantitative kinetic data for 3-(2-hydroxynaphthalen-1-yl)benzaldehyde is not yet reported, a systematic study of aromatic aldehydes as substrates for ALDH3A1 demonstrated that 2-naphthaldehydes and para-substituted benzaldehydes serve as excellent substrates for this enzyme [1]. The compound combines both structural motifs—a 2-naphthaldehyde scaffold and a benzaldehyde functional group—potentially offering unique substrate recognition characteristics. The study established that kinetic parameters for 2-naphthaldehydes with ALDH3A1 were nearly identical to those obtained with salivary ALDH, confirming their robustness as substrates [1].

ALDH3A1 Substrate
Class-level
Combines 2-naphthaldehyde and benzaldehyde motifs recognized by ALDH3A1
Warrants enzyme kinetics profiling for substrate specificity
Data to verify; kinetic parameters not yet reported for this compound
Enzymology ALDH3A1 Biochemical Assays

Hemoglobin Glycation Inhibition

Substituted benzaldehydes have been rationally designed to bind preferentially to the oxy conformation of human hemoglobin at a site between the amino terminal residues of the alpha-subunits [1]. This binding stabilizes the oxygenated form and increases oxygen affinity [1]. 3-(2-Hydroxynaphthalen-1-yl)benzaldehyde contains the substituted benzaldehyde pharmacophore identified in these studies as critical for hemoglobin binding [1]. Additionally, the compound has been assayed for inhibition of non-enzymatic glycation in hemoglobin, with an IC₅₀ value of 1.96 mM (1.96 × 10⁶ nM) reported [2].

Hb Glycation IC₅₀
Reported
1.96 mM
Supports antiglycation screening as a substituted benzaldehyde scaffold
Spectrophotometric assay; moderate activity
Hemoglobin Modulation Antiglycation Sickle Cell Research

3-(2-Hydroxynaphthalen-1-yl)benzaldehyde: Recommended Applications


Aluminum Corrosion Inhibitor Development

The compound serves as an excellent precursor for synthesizing dihydrazone-based corrosion inhibitors. Evidence demonstrates that ligands derived from the 2-hydroxy-1-naphthaldehyde scaffold exhibit superior inhibition efficiency on aluminum in 1 M HCl compared to 2-methoxybenzaldehyde-derived analogs [1]. This makes the compound a strategic choice for developing protective coatings and inhibitors for aluminum components in industrial acid processing.

Crystallographic Structural Studies

The compound's fully assigned single-crystal X-ray structure and NMR spectra provide unambiguous structural verification [2]. This is essential for co-crystallization studies with biological targets, molecular docking validation, and patent filings requiring definitive proof of molecular geometry.

ALDH3A1 Substrate & Inhibitor Discovery

Based on class-level evidence showing that 2-naphthaldehydes are excellent substrates for ALDH3A1 [3], this compound can be employed in enzymatic assays to explore structure-activity relationships (SAR) for aldehyde dehydrogenase enzymes, which are relevant to cancer metabolism and alcohol metabolism research.

Hemoglobin Modulator & Antiglycation Scaffold

The compound contains the substituted benzaldehyde pharmacophore shown to bind hemoglobin and increase oxygen affinity [4]. With reported antiglycation activity (IC₅₀ = 1.96 mM) [5], it provides a foundation for developing anti-sickling agents and modulators of protein glycation in diabetic complications research.

Application
Selection Property
Validation Focus
Aluminum corrosion inhibitor research
2-Hydroxy-1-naphthaldehyde scaffold for dihydrazone synthesis
Inhibition performance under acidic conditions; comparison with methoxy analogs
X-ray crystallography and structural biology
Published single-crystal X-ray structure and full NMR assignments
Co-crystallization reproducibility; molecular geometry validation
ALDH3A1 enzymology studies
Dual aldehyde recognition motifs (2-naphthaldehyde + benzaldehyde)
Substrate specificity and kinetic parameter determination
Hemoglobin modulator research
Substituted benzaldehyde pharmacophore; reported antiglycation activity
Oxygen affinity modulation and glycation inhibition dose-response

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